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1. Introduction Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an emerging biomaterial with
significant potential for anti-inflammatory therapy and wound healing. These nanoparticles are designed to
accelerate skin restoration through intrinsic anti-inflammatory and pro-healing activities, without requiring
external drugs, genes, or cells [1]. Their mechanism involves executing rapid coordination between cell

proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues [1].
2. PNAG Nanoparticle Preparation and Characterization

2.1. Synthesis Protocol The synthesis involves a two-step process: monomer synthesis followed by

nanoparticle fabrication [1].
e Monomer Synthesis (N-acryloyl glycine - NAG):

o Reaction Setup: Dissolve glycine in a cold 2 M KOH solution in a round-bottom flask placed in
an ice bath (Solution A). Mix cold 1,4-dioxane with acryloyl chloride (Solution B).

o Combination and Reaction: Slowly add Solution B to the cooled Solution A at 0°C with
vigorous stirring (~600 rpm) for 2 hours. Continue stirring for 12 hours at room temperature
(25°C), maintaining pH above 12 by adding 2 M KOH as needed.

o Extraction and Purification: After 2 hours of stirring, rinse the mixture thrice with 20 mL diethyl
ether. Acidify the aqueous solution with 5 M HCI to pH 2, saturate with NaCl, and extract 3-4
times with 100 mL ethyl acetate. Dry the ethyl acetate layer with anhydrous magnesium
sulphate, filter, and evaporate the solvent using a rotary evaporator under reduced pressure.
Crystallize the crude product from a cooled 1:1 mixture of diethyl ether and ethyl acetate.
Expected yield is approximately 64% with a melting point of 132—-134°C [1].
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e Nanoparticle Fabrication (PNAG NPs via Mini-emulsion Polymerization):

o Emulsion Preparation: Disperse the synthesized NAG monomer and hexadecane in toluene.
Add the organic soluble radical initiator AIBN and sonicate for 3 minutes.

o Cross-linking: Add the cross-linking agent divinylbenzene (DVB) and sonicate to form a cross-
linked network.

o Stabilization: Prepare an aqueous solution of sodium dodecyl sulphate (SDS) and add it
dropwise to the reaction mixture under vigorous stirring.

o Polymerization: Sonicate the final mixture using an ultra-probe sonicator to form a mini-
emulsion, then incubate at 70°C for 6 hours with constant stirring to complete the
polymerization [1].

2.2. Characterization and Key Properties The table below summarizes the key characteristics of the

synthesized PNAG nanoparticles.

Table 1: Characterization of PNAG Nanoparticles

Property Characterization Method Result/Value

Size Not Specified Approximately 35 nm in diameter [1]
Biocompatibility In vitro cell studies Confirmed [1]

Hemocompatibility = Hemolysis assay Confirmed [1]

Formulation Ointment base PNAG Nanoformulation for topical application [1]

3. Efficacy and Mechanism of Action

3.1. In Vitro and In Ovo Assessment

e Cell Proliferation & Migration: A scratch wound assay using mouse fibroblast (L929) cell lines
demonstrated that PNAG NPs enhance cell proliferation and migration, which are crucial for wound
healing [1].

¢ Angiogenesis Potential: The chicken embryo membrane angiogenesis (CEMA) assay under in ovo
conditions showed that PNAG NPs promote the development of blood vasculature, supporting
effective tissue repair [1].
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3.2. In Vivo Anti-Inflammatory and Healing Efficacy An in vivo assessment in a rat model demonstrated
the high efficacy of PNAG nanoformulation. The quantitative results of biomarker modulation are

summarized below.

Table 2: In Vivo Biomarker Profile Following PNAG NP Treatment

Biomarker Function Change with PNAG Treatment

TNF-a Pro-inflammatory Level changed from 4.10 * 3.18 to 5.17 * 3.27 pg/mL
cytokine (indicating controlled inflammation) [1]

IL-6 Pro-inflammatory Level decreased from 11.93 + 2.34 t0 10.33 + 3.31
cytokine pg/mL [1]

IGF-1 Growth factor Level increased from 25.41 * 13.56 to 64.22 * 16.93
(Angiogenesis) ng/mL [1]

Wound Healing - ~31% higher than the control group [1]

Efficiency

The overall anti-inflammatory and healing mechanism facilitated by PNAG NPs can be visualized in the

following workflow.
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4. Safety and Tolerability
e Dermal Irritation: An in vivo dermal irritation study confirmed that the PNAG nanoformulation is non-
irritating [1].

e Systemic Safety: The combined data on biocompatibility and hemocompatibility indicate that PNAG
NPs are safe and non-toxic when used in association with living systems [1].

Experimental Protocols for Key Assessments

Protocol 1: Scratch Wound Assay for Cell Migration
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¢ Cell Seeding: Seed Mouse fibroblast (L929) cells in a culture plate until they form a confluent
monolayer.

e Scratch Creation: Use a sterile pipette tip to create a uniform "scratch” wound in the monolayer.

¢ NP Treatment: Wash off debris and add a medium containing PNAG NPs at the desired test
concentration.

¢ Imaging and Analysis: Capture images of the scratch immediately after creation (0 hour) and at
regular intervals thereafter (e.g., 12, 24 hours). Use image analysis software to quantify the change in
the scratch width over time, which indicates the rate of cell migration [1].

Protocol 2: Chicken Embryo Membrane Angiogenesis (CEMA) Assay

e Preparation: Incubate fertilized chicken eggs in a humidified incubator at 37°C for about 3 days.

e Window Opening: Carefully open a small window in the eggshell to access the chorioallantoic
membrane (CAM).

e Sample Application: Apply a sterile disk containing PNAG NPs onto the CAM.

¢ Incubation and Analysis: Re-seal the window and return eggs to the incubator for several days.
After incubation, examine the CAM under a microscope and quantify the number and density of new
blood vessels branching from the application site compared to a control [1].

Protocol 3: In Vivo Wound Healing Efficacy Study

e Animal Model: Create full-thickness excisional wounds on the dorsum of rats.

e Grouping: Divide animals into at least two groups: a test group treated with PNAG nanoformulation
and a control group treated with the vehicle/base ointment.

¢ Treatment: Apply the formulation topically to the wounds daily.

¢ Monitoring: Periodically measure and document wound area to calculate the percentage of wound
closure.

o Biomarker Analysis: At the endpoint, collect tissue or blood samples to analyze levels of key
inflammatory cytokines and growth factors using techniques like ELISA [1].

Discussion and Conclusion

PNAG nanoparticles act as a multifunctional platform that directly modulates the wound microenvironment.
They achieve this by reducing key pro-inflammatory cytokines like IL-6, managing TNF-a levels, and
significantly boosting the pro-healing factor IGF-1 to enhance angiogenesis [1]. This coordinated action
makes them a promising therapeutic material for regenerative purposes, effectively addressing existing

wound healing challenges without the complexities of drug loading [1].
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The provided protocols and data offer a foundation for further research and development. For clinical
translation, future work should focus on scaling up the synthesis process, conducting long-term toxicology

studies, and exploring the efficacy of PNAG NPs in models of other inflammatory disease conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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